Catalog No.
M. Wt
84.15 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

84.15 g/mol



InChI Key




Canonical SMILES


Isomeric SMILES


Reference Compound for NMR Spectroscopy:

  • Benzene-d6 serves as a solvent and an internal standard in NMR spectroscopy [].
  • Its deuterated nature ensures minimal interference with the signals of interest from the sample being analyzed [].
  • The singlet peak arising from its six equivalent deuterium atoms provides a distinctive and easily identifiable reference point on the NMR spectrum [].
  • This reference peak allows researchers to accurately calibrate the chemical shifts of the sample's signals, enabling quantitative analysis and comparison with other spectra [].

Studying Dynamic Processes:

  • Due to its high symmetry and well-understood chemical properties, benzene-d6 can be used to study dynamic processes at the molecular level [].
  • Researchers can utilize techniques like variable-temperature NMR with benzene-d6 as a solvent to observe changes in the conformational dynamics of molecules as the temperature is altered [].
  • This approach helps understand the flexibility and rotational behavior of molecules, providing insights into their function and reactivity.

Investigating Material Properties:

  • Benzene-d6 can be employed as a solvent to study the physical and chemical properties of various materials, including polymers, biomolecules, and nanomaterials [].
  • Its solubility for a wide range of compounds allows researchers to investigate their structure, dynamics, and interactions in solution using NMR techniques [].
  • By analyzing the chemical shifts of different components within the material dissolved in benzene-d6, researchers can gain information about the local environment and interactions between various molecules.

Synthesis and Characterization of Deuterated Compounds:

  • Benzene-d6 can be used as a starting material for the synthesis of other deuterated compounds [].
  • Deuteration, the process of replacing hydrogen atoms with deuterium (heavy hydrogen) isotopes, offers several advantages in research.
  • Deuterated compounds often exhibit improved signal-to-noise ratios in NMR spectroscopy, leading to enhanced sensitivity and improved resolution [].
  • Additionally, specific deuteration patterns can be introduced into molecules using benzene-d6 as a starting point, allowing researchers to selectively label and track specific regions of interest within larger molecules for detailed characterization through NMR.



GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (85.19%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (77.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (75.93%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.59%): May cause cancer [Danger Carcinogenicity];
H372 (85.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.


Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS



Deuterated benzene

General Manufacturing Information

Benzene-1,2,3,4,5,6-d6: ACTIVE


Modify: 2023-08-15

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